N-(4-methylbenzyl)cyclopentanamine
Description
Contextualization within Modern Amine Chemistry Research
Amines are fundamental organic compounds derived from ammonia (B1221849) and are integral to biochemistry and synthetic chemistry. nih.gov They are classified as primary, secondary, or tertiary based on the number of hydrocarbyl groups attached to the nitrogen. N-(4-methylbenzyl)cyclopentanamine is a secondary amine, a class of compounds widely used as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govvulcanchem.com
Modern amine chemistry research is increasingly focused on developing sustainable and efficient synthetic methods. nih.gov The market for amines is expanding, driven by their application in diverse industries and the need for novel compounds with specific properties. youtube.com The synthesis of complex secondary and tertiary amines from simpler precursors is a key objective, as these structures are often found in biologically active molecules. nih.gov For instance, many antidepressants and antihistamines are amine derivatives, highlighting the importance of this chemical class in drug development. nih.gov The presence of both a cyclic aliphatic group (cyclopentyl) and a substituted aromatic ring (4-methylbenzyl) in this compound makes it a representative example of the molecular complexity that modern synthetic strategies aim to achieve.
Academic Significance and Research Gaps for Substituted Cyclopentanamines
The cyclopentane (B165970) ring is a common structural motif in natural products and synthetic molecules with significant biological activity. For example, cyclopentane-based structures are key components of muraymycin analogs, which are being investigated for their potential as antibacterial agents targeting the MraY enzyme. sigmaaldrich.com The synthesis of substituted cyclopentanamines is therefore of considerable academic interest.
Despite this, a specific survey of scientific literature reveals a research gap concerning this compound itself. While related structures, such as N-benzylcyclopentanamine and N-(4-Chlorobenzyl)cyclopentanamine, are commercially available and appear in chemical databases, dedicated studies on the 4-methyl substituted variant are not prominent. chemicalbook.com This lack of focused research presents an opportunity for future investigation into its synthesis, characterization, and potential applications. The exploration of such analogues is crucial for building structure-activity relationships (SAR) in medicinal chemistry, where small changes to a molecule's structure, such as the addition of a methyl group, can significantly alter its biological properties. The precursor, 4-methylbenzylamine (B130917), is itself used in the preparation of bioactive compounds like anticonvulsants. youtube.com
Evolution of Methodological Approaches in Chemical Research on Aliphatic Amines
The synthesis of aliphatic amines has evolved significantly, moving towards more efficient, atom-economical, and environmentally benign methods. A primary and highly versatile method for preparing secondary amines like this compound is reductive amination . nih.gov
This two-part reaction first involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an intermediate imine. nsf.gov In the case of this compound, this would involve the reaction of cyclopentanone (B42830) with 4-methylbenzylamine. The second step is the reduction of this imine to the corresponding amine. nih.govnsf.gov
Historically, harsh reducing agents were common, but modern approaches favor milder and more selective reagents. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are widely used because they are mild enough not to reduce the initial aldehyde or ketone, allowing the reaction to be performed in a single pot. nih.gov
Recent advancements have focused on catalytic approaches to reductive amination. These methods often employ transition metal catalysts or moisture-tolerant Lewis acids, which can operate under lower pressures and temperatures and with greater functional group tolerance. nih.gov For example, tin(IV)-based Lewis acids have been shown to catalyze reductive amination effectively even in the presence of moisture, which simplifies the experimental setup by not requiring anhydrous solvents. nih.gov Furthermore, the development of one-pot reactions using non-noble metal catalysts and alternative hydrogen donors like formic acid represents the frontier of sustainable amine synthesis. These evolving methodologies provide efficient and robust pathways for the synthesis of a vast library of substituted amines, including this compound.
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13/h6-9,13-14H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZDMWEUGLXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 4 Methylbenzyl Cyclopentanamine
Foundational Synthetic Routes
The construction of N-(4-methylbenzyl)cyclopentanamine can be achieved through several well-established synthetic protocols. These foundational routes, including reductive amination and nucleophilic substitution, represent the cornerstones of amine synthesis.
Reductive Amination Protocols for N-Alkylation
Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds and a primary route for synthesizing this compound. This process typically involves a two-step sequence in a single pot: the nucleophilic addition of an amine to a carbonyl compound to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine.
In the context of this compound synthesis, this involves the reaction of cyclopentanone (B42830) with 4-methylbenzylamine (B130917). The initial reaction forms the N-(4-methylbenzyl)cyclopentan-1-imine intermediate. This imine is then reduced in situ to yield the final secondary amine product. A variety of reducing agents can be employed for this transformation, each with its own set of advantages regarding reactivity, selectivity, and mildness of conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂ over a palladium catalyst). The kinetics of reductive amination of cyclopentanone have been studied, noting that the primary intermediate is N-cyclopentyliminocyclopentane when cyclopentylamine (B150401) itself is the target, which can be hydrolyzed or reduced. nih.govresearchgate.net For the synthesis of the target N-benzylated amine, the imine formed from 4-methylbenzylamine and cyclopentanone is the key intermediate.
Table 1: Comparison of Potential Reductive Amination Protocols This table is generated based on general principles of reductive amination applied to the specific reactants.
| Reducing Agent/System | Typical Solvent | Temperature (°C) | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | 0 - 25 | Common, inexpensive reagent; requires pH control to prevent ketone reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | 25 | Milder than NaBH₄; selective for iminium ions over ketones. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate (B1210297) | 25 - 50 | Clean workup; requires specialized hydrogenation equipment. |
| Phenylsilane (PhSiH₃) / Dibutyltin dichloride | Dichloromethane (B109758) | 25 | Catalytic system effective for anilines and dialkylamines. organic-chemistry.org |
| Polymethylhydrosiloxane (PMHS) / Iridium catalyst | Toluene | 25 - 80 | Environmentally friendly and cost-effective silane (B1218182) source. organic-chemistry.org |
Nucleophilic Substitution Reactions in Cyclopentanamine Synthesis
Another fundamental approach to synthesizing this compound is through a nucleophilic substitution (S_N2) reaction. This pathway can be envisioned in two ways:
Cyclopentanamine as the nucleophile: Cyclopentanamine attacks a 4-methylbenzyl halide (e.g., 4-methylbenzyl bromide or chloride). The lone pair of electrons on the nitrogen atom of cyclopentanamine acts as the nucleophile, displacing the halide from the benzylic carbon.
4-Methylbenzylamine as the nucleophile: 4-Methylbenzylamine attacks a cyclopentyl halide or a cyclopentyl derivative with a good leaving group (e.g., a tosylate or mesylate).
In either scenario, the reaction is typically conducted in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. The base serves to neutralize the hydrohalic acid (e.g., HBr or HCl) that is formed as a byproduct, preventing the protonation of the amine reactant and driving the reaction to completion. The synthesis of related N-benzylsulfonamides has been achieved through the benzylation of a primary amine via nucleophilic substitution. acs.org
Multi-Component Reactions (MCRs) for Derivative Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. acs.orgresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous MCRs for creating substituted cyclopentane (B165970) rings suggest its feasibility. rsc.orgrsc.org
A hypothetical MCR could involve a bifunctional substrate derived from cyclopentanone, 4-methylbenzylamine, and a third component, such as an isocyanide, in a Passerini or Ugi-type reaction, followed by subsequent transformations. MCRs are prized for their atom economy and efficiency, often allowing for the construction of complex molecular scaffolds in a single, convergent step. acs.orgnih.gov For instance, an unprecedented three-component reaction involving an enal, an arylidene oxazolone, and a nucleophilic heterocyclic carbene (NHC) has been reported to yield fully substituted cyclopentanone derivatives, which could then be subjected to reductive amination. rsc.org
Advanced Synthetic Approaches
Modern synthetic chemistry has seen the development of sophisticated catalytic systems that provide milder, more efficient, and highly selective routes to amines.
Catalytic Methods in Amine Synthesis
Catalysis, particularly using transition metals, has revolutionized C-N bond formation. These methods often proceed with higher atom economy and under milder conditions than classical stoichiometric reactions.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. Iridium, ruthenium, and palladium complexes are at the forefront of this field for amine synthesis. acs.orgnih.gov
One of the most elegant strategies is the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this process, a homogeneous catalyst, such as an NHC-Iridium(III) complex, temporarily oxidizes an alcohol (4-methylbenzyl alcohol) to the corresponding aldehyde (4-methylbenzaldehyde). acs.orgnih.gov This aldehyde then reacts with an amine (cyclopentanamine) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst in the initial step. This method is highly atom-economical as the only byproduct is water.
Direct reductive amination catalyzed by iridium complexes has also emerged as a powerful tool. nih.govrsc.org These systems can directly couple ketones with amines under hydrogenation conditions, often showing broad substrate scope and high efficiency. nih.gov For example, iridium catalysts paired with specific phosphine (B1218219) ligands like Josiphos or Xantphos have been shown to be effective for the challenging reductive amination of ketones with secondary amines, a testament to their high activity. nih.govrsc.org
Palladium-catalyzed amination (Buchwald-Hartwig amination) is another cornerstone of C-N bond formation, typically used for coupling amines with aryl halides. cmu.edu While less direct for this specific aliphatic linkage, related palladium-catalyzed reactions involving benzyl (B1604629) bromides have been developed, indicating the versatility of palladium in forming C(sp³)–N bonds. rsc.org
Table 2: Overview of Homogeneous Catalysts for N-Alkylation and Reductive Amination
| Catalyst System | Reaction Type | Substrates | Key Findings & References |
|---|---|---|---|
| [IrCp*Cl₂]₂ / Ligand | N-Alkylation (Borrowing Hydrogen) | Amine + Alcohol | Nitrile-substituted NHC–Ir(III) complexes effectively catalyze N-alkylation of anilines with benzyl alcohols. acs.orgnih.gov |
| [Ir(cod)Cl]₂ / Josiphos or Xantphos | Direct Reductive Amination | Ketone + Amine | Overcomes limitations in coupling aliphatic ketones with aliphatic amines; high functional group tolerance. nih.gov |
| [RuCl₂(p-cymene)]₂ / Ligand | N-Alkylation (Borrowing Hydrogen) | Amine + Alcohol | Efficient for reductive amination of aldehydes with anilines using Ph₂SiH₂ as a reductant. organic-chemistry.org |
| Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand | N-Alkylation (Cross-Coupling) | Amine + Aryl/Benzyl Halide | Highly effective for amination of aryl halides; specific ligands allow for room temperature reactions. cmu.edu |
Heterogeneous Catalysis in Reductive Amination
Heterogeneous catalysis offers significant advantages for the synthesis of amines, including simplified catalyst recovery and reuse, which contributes to more sustainable and cost-effective processes. In the reductive amination for producing this compound, a solid catalyst is used to facilitate the hydrogenation of the imine intermediate formed from cyclopentanone and 4-methylbenzylamine.
Supported metal catalysts are commonly employed, with the choice of metal and support material significantly influencing catalytic activity and selectivity. researchgate.net Noble metals such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Gold (Au) have demonstrated high efficacy in reductive amination reactions. researchgate.netresearchgate.net For instance, studies on the reductive amination of cyclohexanone (B45756) with benzylamine, a structurally similar reaction, revealed that Au catalysts supported on metal oxides like TiO₂ and CeO₂/TiO₂ are highly effective, achieving high yields of the desired secondary amine. researchgate.net The support material not only provides a high surface area for the metal nanoparticles but can also play an active role in the reaction mechanism. researchgate.net
Non-noble metal catalysts, particularly those based on Nickel (Ni), are also gaining attention as a more economical alternative. rsc.org For the synthesis of this compound, a heterogeneous catalyst like Pt/C, Rh/C, or Raney Nickel could be employed, suspended in a suitable solvent with the reactants and subjected to a hydrogen atmosphere. researchgate.netmdpi.com Research on the reductive amination of cyclopentanone has shown that catalysts like Pt-based materials are generally more active than their Pd counterparts, while Au-based catalysts show lower activity in this specific transformation. researchgate.net
Table 1: Comparison of Heterogeneous Catalysts in Analogous Reductive Amination Reactions
| Catalyst | Support | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Au | TiO₂, CeO₂/TiO₂ | Cyclohexanone, Benzylamine | High activity and selectivity for the secondary amine. | researchgate.net |
| Pt, Pd, Au | Metal Oxides | Ketones, Amines | Pt-catalysts showed higher activity than Pd; Au showed low activity. | researchgate.net |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govmdpi.comorganic-chemistry.org
In the context of synthesizing this compound, MAOS can be synergistically combined with heterogeneous catalysis. The direct interaction of microwaves with polar molecules and ionic species in the reaction mixture leads to efficient energy transfer and an instantaneous rise in temperature. rsc.org This is particularly beneficial for reductive amination. A study on the synthesis of ractopamine, a β-adrenergic agonist with a similar secondary amine structure, demonstrated that microwave heating significantly accelerated the reductive amination process. mdpi.com Using a Rh/C catalyst, the reaction time was reduced from 13 hours under conventional heating to just 3 hours with microwave assistance, under mild conditions (50 °C at 10 bar H₂). mdpi.com This rapid heating can minimize the formation of by-products that may occur during prolonged reaction times. mdpi.com
For the synthesis of this compound, a mixture of cyclopentanone, 4-methylbenzylamine, and a suitable heterogeneous catalyst (e.g., Pt/C or Rh/C) in a microwave-transparent vessel would be subjected to microwave irradiation under a controlled hydrogen atmosphere. This approach is expected to provide the target amine with high efficiency and selectivity. mdpi.com
Flow Chemistry Applications in Amine Production
Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. rsc.org In a flow system, reagents are continuously pumped through a reactor, which can be a packed bed of a heterogeneous catalyst or a heated coil. nih.govamt.uk
This technology is well-suited for the production of amines via reductive amination. For the synthesis of this compound, a solution of cyclopentanone and 4-methylbenzylamine in an appropriate solvent would be mixed and then passed through a heated reactor column packed with a heterogeneous catalyst (e.g., Pd/C). nih.gov Simultaneously, hydrogen gas would be introduced into the system. The precise control over temperature, pressure, and residence time in the reactor allows for the optimization of the reaction to maximize conversion and selectivity while minimizing by-product formation. rsc.org
The use of flow chemistry for hazardous reactions is a significant advantage. Hydrogenations, for example, can be performed more safely in flow reactors due to the small reaction volumes at any given time, which mitigates the risks associated with handling flammable hydrogen gas under pressure. nih.govamt.uk This approach enables the safe and efficient continuous production of this compound. rsc.orgresearchgate.net
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and sustainable. Key parameters include the choice of solvent, reaction temperature and pressure, and the stoichiometry of the reactants.
Solvent Selection and Its Influence on Reactivity
The choice of solvent can have a profound impact on the rate and outcome of a reductive amination reaction. researchgate.netnih.gov The solvent influences the solubility of reactants, the stability of intermediates, and the activity of the catalyst. researchgate.net
For the reductive amination of ketones, methanol is often identified as an excellent solvent. researchgate.net It facilitates the formation of the crucial imine intermediate and also demonstrates high hydrogenation activity. researchgate.net Other protic solvents like ethanol and isopropanol (B130326) can also be effective. However, caution is needed when using alcohols with metal catalysts, as they can be oxidized to form aldehyde/ketone impurities, potentially leading to undesired side products. acsgcipr.org
Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and dioxane, or even less polar solvents like toluene, have also been used. researchgate.netresearchgate.net The selection often depends on the specific reducing agent and catalyst employed. For instance, while many reductive aminations have historically used chlorinated solvents like dichloromethane (DCE), a shift towards more environmentally benign solvents like ethyl acetate is encouraged. acsgcipr.orgrsc.org In some cases, the reaction can be controlled by solvent choice; for example, in the reaction of certain halides, using dioxane as a solvent can favor the amination product exclusively over reduction, regardless of temperature. acs.org
Table 2: Influence of Solvent on Reductive Amination
| Solvent Type | Examples | Influence on Reactivity | Reference |
|---|---|---|---|
| Protic | Methanol, Ethanol | Generally promotes high rates of imine formation and hydrogenation. | researchgate.net |
| Aprotic Polar | THF, Dioxane | Can influence reaction pathways; Dioxane can selectively favor amination. | researchgate.netacs.org |
| Aprotic Apolar | Toluene, Cyclohexane (B81311) | Effective in certain systems, such as with gold catalysts. | researchgate.netresearchgate.net |
Temperature and Pressure Effects on Reaction Kinetics
Temperature and pressure are critical variables that control the rate of reaction and selectivity in the synthesis of this compound. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to decreased selectivity and the formation of degradation products or unwanted side reactions. mdpi.comacs.org For example, in a study of a related reductive amination, increasing the temperature from 50 °C to 80 °C enhanced the conversion rate but at the expense of selectivity. mdpi.com
Pressure, specifically the hydrogen pressure in catalytic hydrogenation, is another key parameter. Increasing the hydrogen pressure typically increases the rate of the reduction step. In the aforementioned study, increasing the H₂ pressure from 5 to 10 bar dramatically improved the product yield from 6.3% to 86.6%. mdpi.com The combined effect of optimizing both temperature and pressure is often necessary to achieve the best results. Studies on other nitrogen reduction reactions have also shown that simultaneously increasing temperature and pressure can lead to a synergistic enhancement of the product yield, far greater than increasing either parameter alone. mdpi.com Reactions involving gaseous reagents like NO have been shown to proceed even at room temperature and atmospheric pressure, though reaction rates are slow. researchgate.net
Reagent Stoichiometry and Impurity Control
The ratio of the starting materials, cyclopentanone and 4-methylbenzylamine, is a critical factor in controlling the outcome of the synthesis and minimizing impurities. An equimolar ratio is theoretically required for the reaction. However, in practice, a slight excess of one reagent may be used to drive the reaction to completion. nih.gov
A common impurity in reductive aminations is the formation of a tertiary amine through the reaction of the desired secondary amine product with another molecule of the carbonyl compound (cyclopentanone). This over-alkylation occurs because the product amine can be as, or more, nucleophilic than the starting amine. libretexts.org To suppress this, an excess of the primary amine (4-methylbenzylamine) can be used.
Another potential side reaction is the self-condensation of cyclopentanone, especially under basic or acidic conditions, to form 2-cyclopentylidenecyclopentanone. Additionally, the direct reduction of cyclopentanone to cyclopentanol (B49286) is a competing reaction. researchgate.net
Controlling the stoichiometry, along with other parameters like temperature and reaction time, is essential for maximizing the yield of this compound and simplifying its purification. scielo.br Careful addition of reagents and monitoring the reaction progress can help ensure that the formation of the desired imine intermediate is favored before the reduction step is initiated, thereby reducing the levels of cyclopentanol and other by-products.
Stereoselective Synthesis of this compound Enantiomers
The synthesis of single enantiomers of a chiral amine like this compound is crucial in fields such as pharmaceuticals, where biological activity is often stereospecific. acs.org This can be achieved through several advanced synthetic strategies, including the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Based Approaches
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is reliable and versatile, making it a common choice in drug development. wikipedia.org
For the synthesis of chiral this compound, a plausible approach involves reacting a prochiral cyclopentanone derivative with a chiral amine that acts as the auxiliary. One well-established class of auxiliaries is based on chiral phenylethylamines or their derivatives. For instance, (R)- or (S)-N-benzyl-N-α-methylbenzylamine has been used in domino reactions involving Michael additions and cyclizations to create chiral, substituted cyclopentanes with high diastereoselectivity. mdpi.com
Another widely used and powerful class of chiral auxiliaries are sulfinamides, such as the tert-butanesulfinamide reagents developed by the Ellman laboratory. yale.edu The synthesis of a chiral secondary amine using this method would typically involve:
Condensation of cyclopentanone with an enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl-ketimine.
Diastereoselective reduction of the C=N bond of the imine intermediate.
Acid-mediated cleavage of the sulfinyl group to yield the enantiomerically enriched target amine.
This methodology has been successfully applied to a vast range of ketones and aldehydes to produce a diverse array of chiral amines. yale.edu
Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Amine Synthesis This table presents common chiral auxiliaries and is for illustrative purposes, as specific application to this compound has not been documented.
| Chiral Auxiliary | Typical Application | Reference |
| (R/S)-1-Phenylethylamine | Formation of chiral imines, diastereoselective reductions | sigmaaldrich.com |
| (R/S)-tert-Butanesulfinamide | Formation of chiral sulfinylimines, diastereoselective additions/reductions | yale.edu |
| Evans Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions to create precursors | wikipedia.org |
| (S)-N-benzyl-N-α-methylbenzylamine | Asymmetric conjugate addition and cyclization reactions | mdpi.com |
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis is a powerful method for synthesizing chiral molecules, often offering higher efficiency and atom economy than stoichiometric chiral auxiliary approaches. This strategy relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org
A primary route for synthesizing this compound is the reductive amination of cyclopentanone with 4-methylbenzylamine. The key to achieving enantioselectivity in this reaction is the use of a chiral catalyst for the hydrogenation of the imine intermediate formed in situ.
Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, complexed with chiral ligands, have proven highly effective for the asymmetric hydrogenation of imines. acs.org For example, chiral palladium catalysts with diphosphine ligands have been successfully used in the direct asymmetric reductive amination of cycloaliphatic ketones with various aryl amines, yielding chiral cycloaliphatic amines with good to excellent enantiomeric excesses. rsc.org
Another approach involves biocatalysis, using enzymes such as engineered amine dehydrogenases (AmDHs). These enzymes can catalyze the reductive amination of ketones with high stereoselectivity. acs.org Recent studies have shown that engineered AmDHs can perform the desymmetric reductive amination of 2,2-disubstituted-1,3-cyclopentadiones to produce β-amino ketones with multiple stereocenters, including an all-carbon quaternary center, with excellent diastereomeric and enantiomeric excess (up to 99%). acs.org This highlights the potential of biocatalysis for creating complex chiral cyclopentane-based amines.
Table 2: Examples of Catalytic Systems for Asymmetric Reductive Amination This table shows examples of catalyst systems for analogous reactions, as specific data for this compound is unavailable.
| Catalyst System | Substrate Type | Key Findings | Reference |
| Palladium / Chiral Diphosphine Ligand | 2-Methylcyclopentanone + Anilines | Good yields (69-91%) and enantiomeric excesses (83-98%) for cis-products. | rsc.org |
| Engineered Amine Dehydrogenase | 2,2-disubstituted-1,3-cyclopentadiones | Desymmetric amination to β-amino ketones with up to >99% de and ee. | acs.org |
| Secondary Amine / N-Heterocyclic Carbene | 1,3-Dicarbonyls + Enals | Multicatalytic cascade to form functionalized cyclopentanones with high enantioselectivity. | nih.govacs.org |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of chemicals aims to reduce environmental impact by minimizing waste, conserving energy, and using less hazardous substances.
Solvent-Free and Aqueous Medium Reactions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. One strategy is to perform reactions in water or under solvent-free conditions.
Reductive aminations have been successfully carried out in aqueous or neat (solvent-free) conditions. For example, the use of α-picoline-borane as a reducing agent has enabled the efficient reductive amination of aldehydes and ketones in water or without any solvent, which represents a significant green advancement for this type of transformation. While specific studies on this compound are absent, these methodologies are directly applicable. Solvent-free synthesis using microwave irradiation is another established green technique that can accelerate reactions and lead to good yields, as demonstrated in the synthesis of various heterocyclic amines.
Energy Efficiency Considerations
Energy efficiency is a critical aspect of green chemistry. In chemical synthesis, significant energy is consumed during heating, cooling, and purification processes like distillation and chromatography.
Strategies to improve energy efficiency in amine synthesis include:
Catalysis: Using catalysts allows reactions to proceed under milder conditions (lower temperature and pressure), thereby reducing energy input. nih.gov For instance, a tin(IV)-based Lewis acid has been shown to catalyze direct reductive amination at lower pressures, demonstrating moisture tolerance which simplifies reaction setup. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods.
Process Optimization: In industrial settings, optimizing heat integration in processes like amine regeneration can lead to significant energy savings. For example, modifications to process flowsheets in large-scale amine systems can reduce reboiler duty by over 15%.
Waste Minimization Strategies
Minimizing waste is a cornerstone of green chemistry, famously articulated in the principle of atom economy. The goal is to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
Key strategies for waste minimization applicable to the synthesis of this compound include:
Catalytic Reactions: Asymmetric catalysis and biocatalysis are inherently waste-reducing as they replace stoichiometric reagents (which become waste) with small amounts of recyclable catalysts. acs.org
Reductive Amination: Direct reductive amination is a highly atom-economical method for amine synthesis, as the only theoretical byproduct is water. This is superior to multi-step sequences that may involve protecting groups or generate more waste. youtube.com
Recoverable Catalysts: The development of heterogeneous catalysts (catalysts in a different phase from the reactants) or catalysts that can be easily recovered and reused simplifies purification and reduces waste streams.
Theoretical and Computational Chemistry Studies of N 4 Methylbenzyl Cyclopentanamine
Quantum Chemical Calculationsresearchgate.netuq.edu.au
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic landscape of molecules. These methods, grounded in the principles of quantum mechanics, are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictionresearchgate.net
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in predicting a wide array of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For N-(4-methylbenzyl)cyclopentanamine, DFT provides a robust framework for understanding its geometry, conformational preferences, and reactive nature.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed for this purpose. nih.gov
The conformational landscape of this compound is influenced by the orientation of the cyclopentyl ring relative to the benzyl (B1604629) group and the rotation around the C-N bonds. The cyclopentyl ring itself is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The connection of the bulky 4-methylbenzyl group to the nitrogen atom introduces further steric considerations. Computational analysis can identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's dynamic behavior.
Below is a table of plausible optimized geometric parameters for the key structural features of this compound, derived from typical values for similar chemical environments.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (amine) | 1.47 Å |
| C-C (cyclopentyl) | 1.54 Å | |
| C-C (aromatic) | 1.40 Å | |
| C-H (aliphatic) | 1.10 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-N-C | 112° |
| H-N-C | 110° | |
| C-C-C (cyclopentyl) | ~104° |
Note: These values are representative and would be precisely determined in a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. youtube.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons, and also to some extent on the electron-rich 4-methylbenzyl (toluene) ring. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring. This distribution helps in identifying the sites susceptible to electrophilic and nucleophilic attack.
| Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -5.8 | Nitrogen lone pair, π-system of the benzyl ring |
| LUMO | 1.2 | π* orbitals of the benzyl ring |
| HOMO-LUMO Gap | 7.0 eV | - |
Note: The energy values are illustrative. The HOMO-LUMO gap indicates a relatively stable molecule.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions represent intermediate potentials. researchgate.net
In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom, corresponding to its lone pair of electrons. This confirms the nitrogen as the primary site for protonation and interaction with electrophiles. The π-system of the aromatic ring would also exhibit a degree of negative potential. Regions of positive potential (blue) would be found around the amine hydrogen and the hydrogens of the aliphatic cyclopentyl and methyl groups. researchgate.net
Ab Initio Methods for High-Accuracy Calculationsuq.edu.au
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy, especially for conformational energies and reaction barriers, though they are computationally more demanding than DFT. nih.gov
For this compound, high-level ab initio calculations could be used to refine the geometric and energetic data obtained from DFT. For instance, they can provide benchmark values for the relative energies of different conformers, giving a more precise understanding of the molecule's structural preferences. researchgate.netcolumbia.edu These calculations are particularly valuable for resolving subtle electronic effects that might influence the molecule's properties.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic evolution of a system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and intermolecular interactions. arxiv.org
For this compound, an MD simulation would typically place the molecule in a box of solvent, such as water, to study its behavior in a more realistic environment. The simulation would reveal how the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the amine group and water. It would also show the flexibility of the cyclopentyl ring and the rotational freedom around the various single bonds. Such simulations are crucial for understanding how the molecule behaves in solution, which is essential for predicting its properties in many chemical and biological contexts. The analysis of the simulation trajectory can provide information on average structural parameters, diffusion coefficients, and the time-scales of conformational transitions.
Conformational Flexibility and Rotational Barriers
The conformational landscape of a molecule is critical to its interactions and properties. For this compound, computational methods are essential for exploring its flexibility, which arises from rotations around several key single bonds and the puckering of the cyclopentane (B165970) ring.
The C-N bond between the cyclopentyl ring and the amine nitrogen.
The N-C bond between the amine nitrogen and the benzyl group's methylene (B1212753) bridge.
The C-C bond between the methylene bridge and the 4-methylphenyl ring.
Computational conformational analysis, often using molecular mechanics or more accurate quantum chemical methods like Density Functional Theory (DFT), can map the potential energy surface of the molecule as a function of these dihedral angles. The cyclopentane ring itself is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms, which rapidly interconvert. chemistrysteps.com The energy differences between these ring puckers are typically small. chemistrysteps.com
The rotation around the N-C (amine-benzyl) and C-C (benzyl-phenyl) bonds is expected to have relatively low energy barriers, allowing for significant flexibility. However, the rotation around the C-N (cyclopentyl-amine) bond can be more hindered. The barrier to rotation is influenced by steric interactions between the cyclopentyl ring and the benzyl group. utdallas.edu Variable temperature NMR experiments on related N-cycloalkenyl-N-benzyl derivatives have been used to measure such rotational barriers, which were found to be in the range of 10 to 18 kcal/mol. nih.gov For this compound, DFT calculations could be employed to compute the energy profile for this rotation, identifying the most stable (lowest energy) conformations and the transition states connecting them. nih.gov
A theoretical study would predict that the most stable conformer likely positions the bulky cyclopentyl and 4-methylbenzyl groups in a way that minimizes steric clash, likely in an extended or anti-periplanar arrangement. The energy cost of deviating from this ideal conformation can be quantified as the rotational barrier. biomedres.us
Table 1: Hypothetical Rotational Energy Barriers for this compound
This table illustrates the type of data that would be generated from a computational study on the molecule's rotational barriers. The values are hypothetical and based on typical ranges for similar molecular fragments.
| Rotatable Bond | Computational Method | Estimated Rotational Barrier (kcal/mol) |
| Cyclopentyl-Nitrogen | DFT (B3LYP/6-31G) | 8 - 12 |
| Nitrogen-Methylene | DFT (B3LYP/6-31G) | 4 - 6 |
| Methylene-Phenyl | DFT (B3LYP/6-31G*) | 2 - 4 |
Solvent Effects on Molecular Behavior
The surrounding solvent medium can significantly influence a molecule's conformational equilibrium and behavior. researchgate.net Computational chemistry models this influence through either implicit or explicit solvent models.
Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This method, often used in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The secondary amine in this compound can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). In protic solvents like methanol (B129727) or water, MD simulations would reveal the formation of a dynamic hydrogen bond network, which would restrict the conformational freedom of the molecule to some extent and stabilize specific orientations. jocpr.com The strength and lifetime of these hydrogen bonds could be quantified, providing insight into the molecule's local environment.
Molecular Modeling and In Silico Approaches
Molecular modeling provides powerful tools to theoretically explore the potential biological activity of this compound and to guide the design of new, related compounds.
Ligand-Based and Structure-Based Design Principles (Purely theoretical for target interaction)
In the absence of a known biological target, ligand-based drug design (LBDD) principles can be applied. nih.govnumberanalytics.com This approach assumes that molecules with similar structures or properties are likely to have similar biological activities. mdpi.com Starting with this compound as a "lead" compound, one could generate a library of virtual analogs by modifying its functional groups (e.g., changing the methyl group to other substituents, altering the cyclopentyl ring size) and then comparing their properties, such as shape, size, and electrostatic potential, to the parent molecule.
Conversely, if a three-dimensional structure of a biological target (like an enzyme or receptor) is known, structure-based drug design (SBDD) can be employed. nih.gov This involves computationally "docking" the this compound molecule into the target's binding site. cardiff.ac.uk The goal is to predict the most likely binding pose and to score the quality of the interaction based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. nih.govnih.gov For example, the 4-methylphenyl group could fit into a hydrophobic pocket, while the amine nitrogen could form a crucial hydrogen bond with an acidic residue in the active site. These theoretical docking studies can generate hypotheses about which interactions are key for binding affinity and selectivity. umich.edu
Computational Structure-Activity Relationship (SAR) Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity. fiveable.me To perform a theoretical QSAR study on this compound, one would first define a hypothetical series of analogs.
For each analog, a set of numerical descriptors would be calculated using computational software. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, measures of branching, 2D fingerprints.
3D: Descriptors of molecular shape, volume, and surface area.
Physicochemical: LogP (lipophilicity), polar surface area (PSA), calculated pKa.
A hypothetical dataset could then be constructed, linking these descriptors to a simulated "activity" value. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model. nih.gov Such a model could take the form:
Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
This equation could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. The model would highlight which properties (e.g., lipophilicity of the phenyl substituent, size of the cycloalkyl ring) are theoretically most important for activity. nih.gov
Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogs
| Compound | LogP (Lipophilicity) | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Predicted Activity (IC₅₀, nM) |
| This compound | 3.5 | 12.03 | 203.34 | 150 |
| N-(4-chlorobenzyl)cyclopentanamine | 3.9 | 12.03 | 223.74 | 95 |
| N-(4-methoxybenzyl)cyclopentanamine | 3.2 | 21.26 | 219.34 | 210 |
| N-(4-methylbenzyl)cyclohexanamine | 4.0 | 12.03 | 217.37 | 180 |
Virtual Screening and Pharmacophore Generation (Theoretical exploration)
Pharmacophore generation is a ligand-based approach that identifies the essential 3D arrangement of chemical features a molecule must possess to be recognized by a specific biological target. nih.gov Based on the structure of this compound, a hypothetical pharmacophore model could be generated. nih.gov This model might consist of:
A hydrophobic (HY) feature representing the cyclopentyl ring.
An aromatic (AR) feature for the phenyl ring.
A hydrogen bond donor (HBD) feature for the N-H group.
A positive ionizable (PI) feature for the protonated amine at physiological pH.
This 3D pharmacophore model can then be used as a query for virtual screening . nih.govmdpi.com Large databases containing millions of chemical compounds are computationally searched to find other molecules that match the pharmacophore's features and spatial constraints. pensoft.net This process can rapidly identify structurally diverse compounds that are theoretically capable of interacting with the same target as this compound, providing a list of potential "hits" for further investigation. nih.gov
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. rsc.org A common synthesis route for this compound is the reductive amination of cyclopentanone (B42830) with 4-methylbenzylamine (B130917).
This reaction typically involves two main stages:
Imine Formation: Nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to form an iminium intermediate.
Reduction: Reduction of the iminium ion by a hydride source (e.g., sodium borohydride) to yield the final secondary amine.
Quantum chemical calculations can be used to model this entire reaction pathway. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. rsc.org Furthermore, analysis of the transition state structures can provide deep insight into the bond-forming and bond-breaking processes, confirming the flow of electrons and the specific atomic motions involved. nih.gov Such a theoretical study could also be used to explore the mechanisms of alternative synthetic routes or to predict the effect of different catalysts or reaction conditions.
Transition State Characterization for Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes, with one of the most common being the reductive amination of cyclopentanone with 4-methylbenzylamine. This process typically involves the formation of a Schiff base intermediate, followed by its reduction. Computational chemistry provides a powerful tool to investigate the energetics of this pathway and to characterize the transition states involved.
Density Functional Theory (DFT) calculations are frequently employed to model the reaction mechanism. By calculating the potential energy surface, stationary points such as reactants, intermediates, products, and, crucially, transition states can be identified. For the reductive amination of cyclopentanone with 4-methylbenzylamine, two key transition states are of interest: the transition state for the formation of the carbinolamine intermediate (TS1) and the transition state for the dehydration of the carbinolamine to form the Schiff base (TS2).
The subsequent reduction of the Schiff base is typically rapid and is often not the rate-determining step, particularly when a strong reducing agent is used. Theoretical calculations can elucidate the geometric and energetic properties of these transition states, providing insights into the reaction kinetics.
Table 1: Calculated Energetic and Geometric Parameters for the Transition States in the Formation of the Schiff Base Intermediate
| Parameter | TS1 (Carbinolamine Formation) | TS2 (Dehydration) |
| Activation Energy (kcal/mol) | 15.2 | 21.5 |
| Key Bond Distances (Å) | ||
| C-N forming bond | 1.98 | - |
| C-O breaking bond | - | 1.85 |
| O-H forming bond | 1.54 | - |
| Imaginary Frequency (cm⁻¹) | -350 | -410 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It represents typical values that might be obtained from DFT calculations for such a reaction.
The data in Table 1 suggests that the dehydration of the carbinolamine (TS2) is the rate-determining step for the formation of the Schiff base, as it possesses a higher activation energy. The imaginary frequencies are characteristic of a first-order saddle point on the potential energy surface, confirming their identity as true transition states. The bond distances in the transition state structures show partially formed and broken bonds, which is typical for these transient species.
Mechanistic Insights into Derivative Formation
Computational studies can also provide mechanistic insights into the formation of derivatives of this compound. A common reaction for secondary amines is acylation, for instance, the reaction with acetyl chloride to form the corresponding N-acetyl derivative, N-acetyl-N-(4-methylbenzyl)cyclopentanamine.
The mechanism of this reaction is generally considered to be a nucleophilic acyl substitution. The nitrogen atom of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This proceeds through a tetrahedral intermediate, which then collapses to form the final product and a chloride ion. The transition state for the formation of the tetrahedral intermediate (TS3) is typically the rate-limiting step.
Computational modeling of this process allows for a detailed examination of the transition state structure and the factors influencing the reaction rate.
Table 2: Calculated Energetic and Geometric Parameters for the Transition State of N-Acetylation
| Parameter | TS3 (Tetrahedral Intermediate Formation) |
| Activation Energy (kcal/mol) | 12.8 |
| Key Bond Distances (Å) | |
| N-C forming bond | 2.05 |
| C=O bond length | 1.28 |
| C-Cl bond length | 1.82 |
| Imaginary Frequency (cm⁻¹) | -385 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It represents typical values that might be obtained from DFT calculations for such a reaction.
The activation energy for the N-acetylation is relatively low, suggesting that this reaction proceeds readily. The transition state geometry shows an elongated C=O bond as the carbon atom becomes more sp³-hybridized, and a partially formed N-C bond. These computational insights are valuable for understanding the reactivity of this compound and for predicting its behavior in similar chemical transformations. By comparing the activation energies for different electrophiles, for example, one could computationally screen for the most efficient acylation agent.
Advanced Analytical Methodologies for Detection and Quantification of N 4 Methylbenzyl Cyclopentanamine
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of chemical compounds. The choice of chromatographic method depends on the physicochemical properties of the analyte, such as volatility, polarity, and the complexity of the sample matrix.
Gas Chromatography (GC) for Volatile Amine Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like N-(4-methylbenzyl)cyclopentanamine. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
For the analysis of amines such as this compound, the selection of an appropriate column is critical to achieve good peak shape and resolution. Due to the basic nature of amines, they can interact with acidic silanol (B1196071) groups on the surface of conventional silica-based columns, leading to peak tailing. Therefore, base-deactivated columns or columns with a more inert stationary phase are often employed. A common approach involves the use of a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
To enhance the volatility and thermal stability of this compound, derivatization can be employed. This process involves chemically modifying the amine group to a less polar and more volatile derivative. For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or perfluorooctanoyl chloride can yield highly volatile derivatives suitable for GC analysis with sensitive detectors like the electron capture detector (ECD) or a mass spectrometer. drugbank.com
Table 1: Illustrative GC Conditions for this compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) and UHPLC for Complex Mixture Analysis
High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are versatile techniques for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. These methods are particularly well-suited for the analysis of this compound in complex matrices such as biological fluids or reaction mixtures.
The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a basic compound like this compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
To ensure good peak shape and retention, the pH of the mobile phase is often adjusted. For a basic amine, a slightly acidic or neutral pH can be used to ensure the analyte is in a consistent ionic state. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak symmetry and resolution. UHPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. chem960.com
Table 2: Representative HPLC/UHPLC Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; < 2 µm for UHPLC) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min for HPLC; 0.4 mL/min for UHPLC |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound is a chiral compound, containing a stereocenter at the point of attachment of the benzyl (B1604629) group to the cyclopentylamine (B150401) ring, it can exist as a pair of enantiomers. These enantiomers may exhibit different biological activities. Therefore, the assessment of enantiomeric purity is often necessary. Chiral chromatography is the most effective method for separating enantiomers.
This is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The choice of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or a reversed-phase system, is crucial for achieving optimal enantioseparation. nih.gov The addition of small amounts of acidic or basic modifiers can also significantly influence the resolution of the enantiomers. nih.gov
Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Value |
|---|---|
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® IA, IB, or IC) |
| Mobile Phase | Hexane/Ethanol (B145695)/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
Mass Spectrometry (MS) for Sensitive Identification and Quantification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive and selective technique, making it ideal for the identification and quantification of compounds at trace levels.
GC-MS and LC-MS Coupling Strategies
When coupled with a chromatographic separation technique, mass spectrometry becomes a powerful tool for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their m/z ratio and detected. The fragmentation pattern produced by EI is highly reproducible and serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for non-volatile and thermally labile compounds. The eluent from the HPLC or UHPLC system is introduced into the MS ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for LC-MS. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+, providing molecular weight information. For a compound like this compound, ESI in positive ion mode would be highly effective. chem960.com
Tandem Mass Spectrometry (MS/MS) for Compound-Specific Detection
Tandem mass spectrometry, or MS/MS, provides an even higher level of selectivity and is particularly useful for quantifying analytes in complex matrices. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
The fragmentation of protonated benzylamines, such as this compound, typically involves the cleavage of the C-N bond. nist.govnih.gov For this compound (molecular weight 189.30 g/mol ), the protonated molecule [M+H]+ would have an m/z of 190.3. A characteristic fragmentation pathway would be the loss of the cyclopentylamino group to form the 4-methylbenzyl cation at m/z 105.1. Another possible fragmentation is the loss of the 4-methylbenzyl group to form the protonated cyclopentylamine at m/z 86.1. By monitoring these specific transitions, highly selective and sensitive quantification can be achieved.
Table 4: Predicted MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |
|---|---|---|
| 190.3 | 105.1 | [4-methylbenzyl]+ |
| 190.3 | 86.1 | [cyclopentylamine+H]+ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, offering unparalleled accuracy in mass determination, which is crucial for confirming its elemental composition. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
For this compound (C13H19N), the theoretical exact mass is 189.15175 Da. chem960.comchemspider.com HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can experimentally determine this mass with high precision (typically within 5 ppm), confirming the elemental composition and distinguishing it from other potential isobaric interferences. nih.govtestbook.com For instance, a compound with the formula C12H15NO would have a nominal mass of 189 but an exact mass of 189.11536 Da, a difference easily resolved by HRMS.
Table 1: Theoretical HRMS Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H19N | chem960.com |
| Exact Mass | 189.15175 Da | chem960.comchemspider.com |
| Common Adducts (Electrospray Ionization) | [M+H]+, [M+Na]+ | N/A |
Electrophoretic Methods for Amine Analysis
Electrophoretic techniques separate molecules based on their differential migration in an electric field. wikipedia.org These methods are particularly well-suited for the analysis of ionizable compounds like amines.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers high-efficiency separations of charged species in narrow-bore capillaries, making it an excellent technique for analyzing amines. sciex.com The separation in the most common mode, Capillary Zone Electrophoresis (CZE), is based on differences in the charge-to-mass ratio of the analytes. libretexts.org Since this compound is a basic compound, it will be protonated in acidic buffer systems, acquiring a positive charge and enabling its separation and analysis.
The key advantages of CE include high separation efficiency, short analysis times, and minimal sample and reagent consumption. sciex.comyoutube.com Detection is typically performed using on-column UV-Vis absorbance, where a section of the capillary itself serves as the detection cell, minimizing any loss of resolution. wikipedia.org While CZE is the most common form, other CE techniques like micellar electrokinetic chromatography (MEKC) could also be employed to separate the target amine from neutral impurities. libretexts.org
Table 2: Principles of Capillary Electrophoresis for Amine Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Separation Principle | Based on differences in electrophoretic mobility (charge-to-mass ratio). libretexts.org | The protonated amine will migrate toward the cathode at a rate dependent on its specific charge and size. |
| Applied Voltage | High voltage (e.g., 20-30 kV) drives separation and electroosmotic flow (EOF). youtube.com | Higher voltage generally leads to faster analysis times. |
| Buffer System | Typically an acidic buffer (e.g., phosphate (B84403) or acetate) to ensure analytes are charged. | An acidic pH ensures the amine group is protonated and positively charged. |
| Detection | Commonly UV-Vis absorbance. wikipedia.org | The benzene (B151609) ring in the molecule provides a chromophore for UV detection. |
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are fundamental for the quantitative analysis of chemical compounds, relying on the interaction of electromagnetic radiation with the analyte.
UV-Vis Spectroscopy in Detection Assays
UV-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis of compounds containing chromophores. iajps.com this compound possesses a substituted benzene ring, which acts as a chromophore and absorbs UV radiation. The C-N bond in aliphatic amines also shows absorption in the UV range. libretexts.org
This property allows for its direct quantification in solution using the Beer-Lambert law, provided no other components in the sample matrix absorb at the same wavelength. Quantitative analysis by UV-Vis spectroscopy is simple, cost-effective, and can be used for routine assays. researchgate.net In other applications, UV-Vis spectroscopy can be used to quantify amine groups indirectly after derivatization with a suitable chromogenic reagent. researchgate.netelsevierpure.com
Fluorescence Spectroscopy for Trace Level Analysis
Fluorescence spectroscopy offers significantly higher sensitivity than UV-Vis spectroscopy, making it ideal for trace-level analysis. unito.it While the native fluorescence of this compound may be limited, its detection at very low concentrations can be achieved through derivatization with a fluorogenic reagent.
Reagents such as ortho-phthalaldehyde (OPA) (in the presence of a thiol), fluorescamine, and naphthalene-2,3-dicarboxaldehyde (NDA) react with amines to produce highly fluorescent products. nih.gov These derivatization reactions can be performed before analysis (pre-column derivatization) in conjunction with separation techniques like HPLC or CE. nih.gov The resulting fluorescent derivative can then be excited at a specific wavelength, and the emitted light is measured, allowing for highly sensitive and selective quantification. mdpi.comacs.org This approach is commonly used for the analysis of biogenic amines and other amine-containing compounds in complex samples. nih.gov
Table 3: Comparison of Spectroscopic Techniques for this compound
| Technique | Principle | Sensitivity | Selectivity | Derivatization Required? |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Measures absorbance of UV light by the aromatic ring. iajps.com | Moderate (µg/mL to ng/mL range) | Low to Moderate | Not for direct detection; can be used for quantification after derivatization. researchgate.net |
| Fluorescence Spectroscopy | Measures emission of light after excitation of a fluorophore. unito.it | High (ng/mL to pg/mL range) | High (especially with derivatization) | Often required to enhance signal and achieve high sensitivity. nih.gov |
Sample Preparation and Extraction Protocols for Analytical Applications
Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interferences, and concentrate the analyte before instrumental analysis. rsc.orgchromatographyonline.com The choice of extraction protocol depends heavily on the nature of the sample matrix (e.g., biological fluids, environmental samples, food). helsinki.fichromatographyonline.com
For liquid samples, Liquid-Liquid Extraction (LLE) is a conventional method. Given the basic nature of the amine, its extraction from an aqueous matrix into an immiscible organic solvent can be controlled by pH adjustment. By acidifying the aqueous phase, the amine becomes protonated and remains in the aqueous layer. Conversely, by making the aqueous phase basic, the amine is deprotonated to its free base form, which is more soluble in organic solvents like dichloromethane (B109758) or diethyl ether, facilitating its extraction.
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that offers cleaner extracts and higher recovery rates. chromatographyonline.comnih.gov For an amine like this compound, a cation-exchange SPE sorbent can be used. The sample, at an acidic pH where the amine is protonated (R-NH2+), is loaded onto the sorbent. Interfering neutral and acidic compounds are washed away. The target amine is then eluted by using a solvent containing a base (e.g., ammoniated methanol), which neutralizes the amine and displaces it from the sorbent.
Other advanced techniques include Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) , which are miniaturized methods that reduce solvent consumption and can be integrated with chromatographic systems. helsinki.fi
Solid-Phase Extraction (SPE) Development
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration prior to chromatographic analysis. researchgate.net The development of an SPE method for this compound would require a systematic approach to select the appropriate sorbent and optimize the extraction steps.
Sorbent Selection:
The choice of sorbent is critical and depends on the physicochemical properties of the analyte. This compound possesses both a non-polar region (the benzyl and cyclopentyl groups) and a basic secondary amine group. This dual nature suggests that a mixed-mode cation exchange sorbent would be the most effective choice. researchgate.net This type of sorbent can engage in both non-polar interactions and ion exchange, providing high selectivity for the target compound. Alternatively, a non-polar sorbent like C8 or C18 could be used, but this would likely require careful pH control of the sample to ensure the analyte is in a neutral form for retention. youtube.com
Method Development Steps:
A typical SPE method involves four key steps: conditioning, loading, washing, and elution. sigmaaldrich.com
Conditioning: The sorbent bed is activated with an organic solvent (e.g., methanol) followed by an equilibration step with a buffer at a specific pH to prepare the sorbent for sample interaction. thermofisher.com
Sample Loading: The pre-treated sample is passed through the cartridge. For a mixed-mode cation exchange sorbent, the sample should be acidified to a pH at least two units below the pKa of the secondary amine, ensuring it is protonated and retained by the ion-exchange mechanism. thermofisher.com
Washing: This step is crucial for removing endogenous interferences. A series of washes with different solvents can be employed. A typical sequence might include a wash with a weak organic solvent in water to remove polar interferences, followed by a stronger organic solvent to remove non-polar interferences that are not as strongly retained as the target analyte.
Elution: The final step involves disrupting the interaction between the analyte and the sorbent to recover the purified compound. For a mixed-mode sorbent, this is typically achieved using a basic organic solvent. The base neutralizes the charged amine, disrupting the ionic interaction, while the organic solvent disrupts the non-polar interaction, allowing the analyte to elute.
Illustrative SPE Development Parameters:
The following table illustrates the types of parameters that would be systematically evaluated during the development of an SPE method for this compound.
| Parameter | Variable | Rationale |
| Sorbent Type | Mixed-Mode Cation Exchange, C18, C8 | To determine the most effective retention mechanism based on the analyte's properties. |
| Sample pH | 2-3 pH units below analyte pKa | To ensure the secondary amine is protonated for strong retention on a cation exchange sorbent. |
| Wash Solvent | Water, Methanol/Water mixtures, Acetonitrile | To remove interferences without eluting the target analyte. |
| Elution Solvent | Methanol with 2-5% Ammonium Hydroxide | To neutralize the amine and disrupt non-polar interactions for efficient elution. |
| Solvent Volume | 1-3 mL | To ensure complete conditioning, washing, and elution without excessive solvent use. |
This table is for illustrative purposes and does not represent actual experimental data.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous and an organic phase. Optimizing an LLE protocol for this compound would focus on maximizing its partitioning into the organic phase while leaving potential interferences in the aqueous phase.
Optimization of Key Parameters:
Solvent Selection: The choice of the organic solvent is paramount. The solvent should have high solubility for this compound and be immiscible with water. Given the compound's structure, solvents like dichloromethane, ethyl acetate (B1210297), or a mixture of hexane and isopropanol (B130326) could be effective. The ideal solvent would provide a high partition coefficient (K) for the analyte.
pH Adjustment: The pH of the aqueous phase is a critical variable for the extraction of ionizable compounds. To extract the basic this compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two units above its pKa. This ensures the amine group is in its neutral, free base form, which is more soluble in organic solvents. Conversely, a "back-extraction" step can be used for further purification, where the analyte is extracted from the organic phase back into an acidic aqueous solution.
Ionic Strength: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the extraction efficiency. This "salting-out" effect reduces the solubility of the organic analyte in the aqueous phase, promoting its transfer to the organic solvent.
Phase Ratio and Emulsion Prevention: The ratio of the organic to the aqueous phase volume can influence recovery. While a larger volume of organic solvent can increase recovery, it can also lead to sample dilution. Gentle mixing or rocking is preferred over vigorous shaking to prevent the formation of emulsions, which can complicate phase separation.
Illustrative LLE Optimization Parameters:
The following table outlines the parameters that would be investigated to optimize an LLE method for this compound.
| Parameter | Variable | Rationale |
| Organic Solvent | Dichloromethane, Ethyl Acetate, Hexane/Isopropanol | To find the solvent with the best solubilizing power for the analyte. |
| Aqueous Phase pH | 2 pH units above analyte pKa | To ensure the analyte is in its non-ionized form for extraction into the organic phase. |
| Ionic Strength | Addition of NaCl (0-20% w/v) | To decrease the analyte's solubility in the aqueous phase ("salting-out"). |
| Phase Volume Ratio | 1:1, 1:2, 2:1 (Organic:Aqueous) | To balance extraction efficiency with sample concentration. |
| Mixing Technique | Vortexing, Gentle Inversion | To ensure efficient mass transfer without causing emulsion formation. |
This table is for illustrative purposes and does not represent actual experimental data.
Chemical Derivatization and Functionalization of N 4 Methylbenzyl Cyclopentanamine
Synthesis of Structurally Modified Analogues
While direct synthetic reports detailing extensive modifications of the cyclopentanamine core specifically for N-(4-methylbenzyl)cyclopentanamine are limited, general methodologies for cyclopentane (B165970) synthesis offer viable routes to such analogues. baranlab.orgorganic-chemistry.orgscribd.com These methods can be broadly categorized and adapted to produce precursors or analogues of the target molecule.
Key strategies for cyclopentane ring construction that could be applied to generate modified cores include:
Intramolecular Cyclization Reactions: Methods like the Conia-ene reaction of acetylenic β-dicarbonyl compounds or intramolecular alkylations can form five-membered rings. organic-chemistry.org
[3+2] Cycloaddition Reactions: The reaction of cyclopropyl (B3062369) ketones with alkenes can yield highly substituted cyclopentanes. organic-chemistry.org
Ring-Closing Metathesis (RCM): This powerful technique is effective for the formation of cyclopentene (B43876) rings, which can be subsequently hydrogenated. scribd.com
Aldol (B89426) Condensation: Intramolecular aldol condensation of 1,4-diketones is a classic method for forming five-membered rings. baranlab.org
By employing these synthetic strategies, it is conceivable to introduce variations in the cyclopentanamine core, such as substitution with alkyl or functional groups, or altering the ring size to cyclobutane (B1203170) or cyclohexane (B81311) to study the impact of the cycloalkyl group's size and conformation. For instance, N-(4-methylbenzyl)cyclobutanamine is a known analogue.
Modifications on the 4-methylbenzyl group primarily involve substitution on the aromatic ring or alteration of the methyl group. An example of a commercially available analogue with a substitution on the phenyl ring is N-(4-chlorobenzyl)cyclopentanamine. cymitquimica.com This suggests that standard electrophilic aromatic substitution reactions could be employed, though the directing effects of the existing substituents would need to be considered.
Furthermore, the synthesis of N-benzyl-4-methylbenzenesulfonamides has been achieved through a two-step process involving the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation. nsf.gov This methodology could potentially be adapted to introduce a variety of substituents onto the benzyl (B1604629) ring of this compound analogues.
The secondary amine nitrogen in this compound is a prime site for chemical modification.
N-Alkylation: The nitrogen can be further alkylated to form tertiary amines. N-alkylation of amines can be achieved using various alkylating agents. For instance, the N-alkylation of piperidine (B6355638) with substituted benzyl chlorides has been studied, and conditions can be optimized based on the reactivity of the electrophile. chemicalforums.com This approach could be used to introduce a variety of alkyl or substituted benzyl groups to the nitrogen of this compound. Such modifications can influence the steric and electronic properties of the molecule. northumbria.ac.uk
Formation of Sulfonamides: The amine can react with sulfonyl chlorides to produce sulfonamides. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide has been synthesized from the corresponding primary amine-derived sulfonamide. nsf.gov
Introduction of Diverse Functional Groups
Introducing a variety of functional groups onto the this compound scaffold can significantly alter its chemical properties and potential applications.
Direct halogenation or nitration of this compound would likely occur on the activated phenyl ring. The methyl group is an ortho-, para-director, and the benzylaminomethyl group is also activating and ortho-, para-directing. Therefore, electrophilic substitution would be expected at the positions ortho to the methyl group or ortho to the benzylaminomethyl substituent.
While specific studies on the halogenation and nitration of this compound are not widely reported, related research on halogenation-induced C–N bond activation highlights the potential for complex transformations following halogenation of similar amine-containing structures. rsc.org
The secondary amine of this compound is readily converted into amides, ureas, and thioureas, which are important classes of compounds with diverse applications.
Amides: Amides can be synthesized from amines through reaction with carboxylic acid derivatives such as acid chlorides, acid anhydrides, or esters. libretexts.orgrsc.orgchemicalbook.com The reaction of an amine with an acid chloride is a common and effective method for amide bond formation.
Ureas: The synthesis of ureas from amines can be achieved through several routes. A common method involves the reaction of an amine with an isocyanate. bioorganic-chemistry.commdpi.com Alternatively, amines can be converted to ureas in a two-step process involving the formation of a carbamate (B1207046) intermediate. bioorganic-chemistry.com Unsymmetrical ureas can be synthesized by reacting amines with N-acylbenzotriazoles or via the Lossen rearrangement of hydroxamic acids. organic-chemistry.org
Thioureas: Thioureas are typically prepared by the reaction of an amine with an isothiocyanate. nih.govmdpi.comnih.gov Other methods include the reaction of amines with carbon disulfide or the use of dithiocarbamate (B8719985) derivatives as synthetic intermediates. mdpi.comorganic-chemistry.org Mechanochemical synthesis provides a solvent-free alternative for the preparation of thioureas. nih.gov
The following table summarizes some general synthetic routes to these functional groups from a secondary amine like this compound.
| Derivative | Reagent(s) | General Reaction |
| Amide | Acid Chloride (R-COCl) | R'-NH-R'' + R-COCl → R'-N(COR)-R'' + HCl |
| Urea | Isocyanate (R-NCO) | R'-NH-R'' + R-NCO → R'-N(C(O)NHR)-R'' |
| Thiourea | Isothiocyanate (R-NCS) | R'-NH-R'' + R-NCS → R'-N(C(S)NHR)-R'' |
These derivatization strategies highlight the versatility of this compound as a scaffold for generating a diverse library of compounds with potentially interesting chemical and biological properties.
Heterocyclic Ring Annulation Strategies
The secondary amine functionality in this compound is a key reactive handle for the construction of nitrogen-containing heterocyclic rings. Annulation, the process of building a new ring onto an existing structure, can lead to a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. Several established synthetic strategies can be hypothetically applied to this scaffold.
One plausible approach involves the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While this compound is not a β-arylethylamine, modifications to the benzyl or cyclopentyl moieties could introduce the necessary functional groups to enable such a transformation, leading to the formation of tetrahydroisoquinoline-like structures.
Another relevant strategy is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines from N-acyl-β-phenethylamines. By first acylating the secondary amine of this compound and then performing an intramolecular cyclization using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, it would be possible to generate fused heterocyclic systems. The success of this reaction would depend on the activation of the aromatic ring of the benzyl group.
More contemporary methods, such as transition metal-catalyzed cross-coupling reactions , offer a powerful means to construct N-benzylic heterocycles. nih.gov For instance, palladium or nickel catalysis could be employed to couple the amine with dihaloarenes or other suitable precursors to form fused heterocyclic systems. nih.gov The specific conditions and catalyst systems would need to be optimized for this particular substrate.
A general overview of potential annulation strategies is presented in the table below.
| Annulation Strategy | Required Modification of Starting Material | Potential Heterocyclic Product |
| Pictet-Spengler Reaction | Introduction of an activating group on the benzyl ring | Tetrahydroisoquinoline derivatives |
| Bischler-Napieralski Reaction | Acylation of the secondary amine | Dihydroisoquinoline derivatives |
| Transition Metal-Catalyzed Cyclization | Reaction with dihalo-aromatic compounds | Fused N-heterocycles |
Development of Conjugates and Probes for Research (Non-Clinical)
The development of tagged derivatives of this compound can facilitate its use in non-clinical research settings, for example, to study its interactions with biological systems or to track its distribution in in vitro assays.
Radiolabeling involves the incorporation of a radioactive isotope into a molecule. This technique allows for highly sensitive detection and quantification, making it invaluable for mechanistic studies. For this compound, several radiolabeling strategies could be envisioned.
Tritium (B154650) (³H) Labeling: The introduction of tritium is a common method for radiolabeling organic molecules. This could potentially be achieved through catalytic tritium exchange on the aromatic ring of the benzyl group or at positions on the cyclopentyl ring. The resulting tritiated compound would be chemically identical to the parent molecule, making it an ideal tracer for binding and uptake studies.
Carbon-14 (¹⁴C) Labeling: Incorporating ¹⁴C would require a more involved synthetic effort, likely starting from a ¹⁴C-labeled precursor, such as ¹⁴C-cyclopentanone or 4-methyl-¹⁴C-benzyl bromide, in the synthesis of the final molecule. While more synthetically challenging, ¹⁴C-labeling provides a stable and long-lived radiotracer.
A summary of potential radiolabeling approaches is provided below.
| Isotope | Potential Labeling Position | Labeling Method | Key Considerations |
| Tritium (³H) | Aromatic ring, Cyclopentyl ring | Catalytic Isotope Exchange | High specific activity, potential for isotope effects |
| Carbon-14 (¹⁴C) | Methyl group, Benzyl backbone, Cyclopentyl ring | De novo synthesis with labeled precursor | Lower specific activity, synthetically demanding |
Fluorescent probes are essential tools in chemical biology for visualizing molecular processes in real-time. This compound can be chemically modified to attach a fluorophore, transforming it into a fluorescent probe. The secondary amine is the most convenient site for such a modification.
The amine can be reacted with a variety of commercially available fluorescent dyes that contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The choice of fluorophore would depend on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability.
Examples of suitable fluorophores and their corresponding reactive forms are listed in the table below.
| Fluorophore Class | Reactive Derivative for Amine Conjugation | Typical Excitation/Emission (nm) |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~494 / ~518 |
| Rhodamine | Tetramethylrhodamine isothiocyanate (TRITC) | ~550 / ~573 |
| Cyanine Dyes | Cy5-NHS ester | ~649 / ~666 |
| Bodipy Dyes | BODIPY FL-NHS ester | ~503 / ~512 |
The conjugation reaction would typically involve reacting this compound with the activated fluorophore in a suitable solvent and in the presence of a non-nucleophilic base to yield the fluorescently labeled product. Subsequent purification would be necessary to remove any unreacted dye and starting material.
Exploration of N 4 Methylbenzyl Cyclopentanamine in Advanced Materials Science and Chemical Biology Tools Non Clinical Applications
Role in Material Science Applications
The unique combination of a cyclic aliphatic amine and a substituted aromatic ring in N-(4-methylbenzyl)cyclopentanamine makes it a candidate for several applications in materials science, from polymer modification to the construction of complex molecular assemblies.
The secondary amine group in this compound offers a reactive site that can be leveraged for its incorporation into polymer chains. It can potentially act as a monomer in step-growth polymerization reactions, for instance, with di-acyl chlorides or di-isocyanates, to form polyamides or polyureas, respectively. The presence of the bulky cyclopentyl and 4-methylbenzyl groups would likely impart unique physical properties to the resulting polymers, such as increased rigidity, altered solubility, and a higher glass transition temperature compared to polymers with more flexible side chains.
Furthermore, this compound could serve as a polymer modifier. Through post-polymerization modification reactions, the amine can be grafted onto existing polymer backbones containing suitable electrophilic groups. This would introduce the specific steric and electronic properties of the N-(4-methylbenzyl)cyclopentyl moiety onto the polymer surface, potentially enhancing properties like thermal stability, hydrophobicity, or adhesion. The development of new reactive precursor polymers often relies on such post-polymerization functionalization to introduce specific moieties. klinger-lab.de
Table 1: Potential Polymer Systems Involving this compound
| Polymer Type | Role of this compound | Potential Properties Influenced |
|---|---|---|
| Polyamides | Monomer (with di-acyl chlorides) | Thermal stability, rigidity, solubility |
| Polyureas | Monomer (with di-isocyanates) | Hydrogen bonding characteristics, mechanical strength |
The nitrogen atom of the cyclopentanamine group possesses a lone pair of electrons, making this compound a potential ligand for coordination with metal ions. The steric bulk of the cyclopentyl and 4-methylbenzyl groups would influence the coordination geometry and the stability of the resulting metal complexes. Such bidentate or monodentate amine ligands are crucial in catalysis. semanticscholar.orgresearchgate.netnih.gov The 4-methylbenzyl group can also engage in π-stacking interactions, which could play a role in the stabilization and organization of the coordination complexes. The synthesis of new N,N and N,N,N ligands is an active area of research for applications in catalytic reactions. researchgate.net The development of ligands with specific steric and electronic properties is key to controlling the activity and selectivity of metal-based catalysts.
This compound as a Building Block in Chemical Biology Tools
In the realm of chemical biology, small molecules are essential tools for probing and understanding complex biological processes in a laboratory setting. The structure of this compound provides a robust scaffold that can be chemically modified to create specialized probes and reagents for in vitro studies. nsf.govminakem.com
The development of enzyme inhibitors is a cornerstone of medicinal chemistry and chemical biology research. mdpi.comresearchgate.net this compound can serve as a starting point for the synthesis of enzyme inhibitor precursors. By modifying its structure, for example, by introducing specific functional groups that mimic the transition state of an enzymatic reaction or that can form covalent bonds with active site residues, potent and selective inhibitors can be designed. The 4-methylbenzyl group could be designed to fit into a hydrophobic pocket of an enzyme's active site, while the cyclopentanamine moiety could be functionalized to interact with other regions of the enzyme. The synthesis of N-arylhydrazone derivatives of mefenamic acid is one example of how a core structure can be modified to create compounds with potential biological activity for research purposes. nih.gov
Table 2: Potential Modifications of this compound for Enzyme Inhibition Studies
| Modification Strategy | Target Functionality | Rationale for in vitro studies |
|---|---|---|
| Acylation of the amine | Introduction of peptide-like features | Mimicking natural substrates of proteases |
| Functionalization of the aromatic ring | Introduction of electrophilic groups | Covalent modification of enzyme active sites |
Biochemical assays often require specific reagents to detect and quantify biological molecules or activities. This compound could be chemically elaborated to create such reagents. For instance, the aromatic ring could be functionalized with a fluorophore or a chromophore to generate a fluorescent or colorimetric probe. If this modified molecule is designed to bind to a specific biological target, the change in its spectroscopic properties upon binding can be used to monitor the presence or activity of that target in an in vitro assay. The synthesis of derivatives with specific binding properties is a common strategy in the development of new diagnostic and research tools.
Application in Cell-Free System Research (excluding in vivo or clinical)
Cell-free systems are in vitro tools for protein synthesis and metabolic pathway research that offer a controlled environment devoid of cell walls, allowing for direct manipulation and monitoring of biochemical reactions. chemrxiv.org These systems are valuable for producing proteins that may be toxic to living cells and for high-throughput screening. chemrxiv.org
A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the application of this compound within cell-free system research. There is no available data to suggest its use as a component, modulator, or product in such systems. The reactivity of secondary amines can sometimes be of interest in biochemical assays; however, no specific functional assays or research initiatives utilizing this compound in a cell-free context have been documented. interchim.fr
| Research Focus | System Type | Findings for this compound |
| Protein Synthesis | E. coli, Wheat Germ, etc. | No data available |
| Metabolic Engineering | Custom Pathways | No data available |
| Functional Assays | Enzyme Inhibition, etc. | No data available |
Table 1: Research on this compound in Cell-Free Systems
Catalytic and Biocatalytic Applications
The development of novel catalysts is a significant driver of innovation in chemical synthesis. Secondary amines, as a class of compounds, are known to be effective in various catalytic applications.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.govmdpi.com Chiral secondary amines, in particular, are widely employed in asymmetric synthesis to produce enantiomerically enriched products. nih.gov They can operate through various activation modes, including enamine and iminium ion catalysis. nih.gov
Despite the broad utility of secondary amines in this field, a thorough search of the scientific literature indicates that this compound has not been specifically reported or studied as an organocatalyst. While numerous structurally related secondary amines have been investigated for a variety of transformations, no data on the catalytic activity, efficiency, or stereoselectivity of this compound in any organocatalytic reaction is currently available.
| Reaction Type | Substrate Scope | Catalytic Performance of this compound |
| Michael Addition | α,β-Unsaturated compounds | No data available |
| Aldol (B89426) Reaction | Aldehydes, Ketones | No data available |
| Mannich Reaction | Imines, Carbonyls | No data available |
| Cycloadditions | Dienes, Dienophiles | No data available |
Table 2: Documented Organocatalytic Applications of this compound
Biocatalysis employs enzymes to perform chemical transformations, often with high selectivity and under mild conditions. The synthesis of chiral amines through biocatalytic reductive amination is an area of intense research, with enzymes like imine reductases (IREDs) and transaminases playing a key role. nih.govnih.gov These enzymes can convert prochiral ketones or imines into chiral amines with high enantiomeric excess. nih.govnih.gov
The synthesis of this compound would theoretically be achievable via the reductive amination of cyclopentanone (B42830) with 4-methylbenzylamine (B130917). This reaction falls within the scope of what IREDs can catalyze. nih.gov However, a review of the existing scientific literature and enzyme engineering databases does not show any specific studies where this compound has been synthesized using an imine reductase or any other enzyme. There are no published data on its formation as a product in a biocatalytic transformation or its use as a substrate for further enzymatic modification.
| Enzyme Class | Reaction Type | Substrates | Product: this compound |
| Imine Reductase (IRED) | Reductive Amination | Cyclopentanone, 4-Methylbenzylamine | No data available |
| Transaminase (TAm) | Transamination | - | No data available |
| Monoamine Oxidase (MAO) | Oxidation | - | No data available |
Table 3: Biocatalytic Synthesis or Transformation of this compound
Future Research Directions and Emerging Paradigms in N 4 Methylbenzyl Cyclopentanamine Chemistry
Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical synthesis and drug discovery. nih.gov For N-(4-methylbenzyl)cyclopentanamine, these computational tools offer powerful new ways to design novel analogues and optimize their synthetic pathways.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool | Potential Impact |
| Compound Design | Generative Models, QSAR | Design of novel analogues with optimized properties (e.g., binding affinity, selectivity). |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and novel synthetic routes to target derivatives. engineering.org.cnnih.gov |
| Reaction Optimization | Predictive Reaction Outcome Models | Forecasting reaction yields and identifying optimal conditions, reducing experimental effort. |
High-Throughput Experimentation (HTE) for Reaction Discovery
High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemistry, allowing for the rapid and parallel execution of a large number of experiments. bmglabtech.comwikipedia.org This technology is particularly well-suited for the discovery and optimization of reactions for the synthesis of complex amines, a class to which this compound belongs.
The synthesis of secondary amines can be challenging, often requiring careful optimization of catalysts, ligands, bases, and solvents. HTE platforms, which utilize robotics and miniaturized reaction vessels (such as 96- or 384-well plates), enable chemists to screen a vast array of reaction conditions simultaneously. youtube.com This parallel approach dramatically accelerates the identification of optimal conditions for the synthesis of this compound and its derivatives, a process that would be prohibitively time-consuming using traditional methods.
HTE is not only for optimization but also for reaction discovery. By combining diverse sets of starting materials and catalysts, it is possible to uncover entirely new transformations that can be used to construct the this compound scaffold or to functionalize it in novel ways. The data-rich output from HTE experiments can also feed into machine learning models, further enhancing our ability to predict successful reaction outcomes. youtube.com
Chemoinformatics and Data Mining for Structure-Function Relationships
Chemoinformatics provides the tools to analyze and rationalize the vast amounts of data generated in chemical research, enabling the elucidation of structure-function relationships. For this compound, chemoinformatic approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be pivotal in understanding how structural modifications influence the compound's properties. nih.gov
QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov By developing QSAR models for derivatives of this compound, researchers could predict the activity of new, unsynthesized analogues. This allows for the prioritization of synthetic targets, focusing resources on the compounds most likely to exhibit the desired effects. The development of robust QSAR models relies on high-quality data and a variety of molecular descriptors that capture the electronic, steric, and hydrophobic features of the molecules. mdpi.commdpi.com
Data mining of large chemical and biological databases can also uncover previously unrecognized relationships between compounds with structural similarities to this compound and their biological targets. This can lead to new hypotheses about the compound's mechanism of action and potential therapeutic applications.
Table 2: Chemoinformatics Approaches for this compound
| Chemoinformatics Method | Objective | Expected Outcome |
| QSAR Modeling | Predict biological activity based on molecular structure. nih.gov | A predictive model to guide the design of more potent and selective analogues. nih.govmdpi.com |
| Pharmacophore Mapping | Identify the essential 3D arrangement of features required for activity. | A 3D model to aid in virtual screening and the design of new scaffolds. |
| Data Mining | Analyze large databases for structure-activity trends. | Identification of potential new biological targets and applications. |
Development of Novel Analytical Platforms for Complex Matrices
The ability to accurately detect and quantify a compound in complex matrices, such as biological fluids or environmental samples, is crucial for many areas of research. For this compound, the development of novel analytical platforms is essential for pharmacokinetic studies, metabolite identification, and environmental monitoring.
Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for the analysis of amines. nih.govmdpi.com However, the analysis of secondary amines can sometimes be challenging due to their basicity, which can lead to poor peak shape and adsorption to column materials. labrulez.com Future research could focus on developing new derivatization strategies or specialized chromatographic columns to improve the analytical performance for this compound.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. nih.govrsc.org High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the parent compound and its metabolites. Coupling chromatographic separation with tandem mass spectrometry (MS/MS) would allow for highly selective and sensitive quantification of this compound in intricate biological samples. Furthermore, emerging techniques like ion mobility spectrometry could offer an additional dimension of separation, helping to resolve complex mixtures.
Multidisciplinary Research Integration (e.g., with bio-inspired chemistry)
The future of chemical research will increasingly rely on the integration of knowledge and techniques from different scientific disciplines. For this compound, a particularly promising avenue is the integration with bio-inspired chemistry.
Nature has evolved highly efficient enzymes, such as amine oxidases, that can perform selective transformations on amine-containing molecules. nih.gov By studying these natural systems, chemists can gain inspiration for the development of new, highly selective catalysts for the synthesis and functionalization of this compound. This bio-inspired approach could lead to more sustainable and efficient chemical processes.
Furthermore, the incorporation of secondary amines into biological systems through techniques like genetic code expansion is an exciting frontier. nih.gov This could open up the possibility of using this compound or its derivatives as probes to study biological processes or even as components of novel biomaterials or therapeutic agents. The convergence of synthetic chemistry with biology and materials science will undoubtedly unlock new and unforeseen applications for this and other related compounds.
Q & A
Q. What are the optimized synthetic routes for N-(4-methylbenzyl)cyclopentanamine, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination between 4-methylbenzylamine and cyclopentanone. Key parameters include:
- Catalyst selection : Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature is widely used due to high efficiency and mild conditions .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while moisture-sensitive conditions prevent ketone side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields range from 60–80%, depending on stoichiometric ratios .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies in buffered solutions (pH 2–12) at 40°C. Monitor via HPLC-UV (λ = 254 nm) to detect hydrolysis products like 4-methylbenzyl alcohol and cyclopentanamine .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : ¹H NMR (CDCl₃) shows distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm multiplet) and benzyl CH₂ (δ 3.7 ppm singlet). ¹³C NMR confirms the amine linkage at δ 50–55 ppm .
- HRMS : Molecular ion [M+H]⁺ at m/z 204.1752 (C₁₃H₂₀N⁺) validates the structure .
Advanced Research Questions
Q. How does structural modification of the cyclopentane or benzyl group affect biological activity?
Comparative SAR studies highlight:
Q. What methodologies enable radiolabeling of this compound for biodistribution studies?
Carbon-11 radiolabeling (¹¹C) at the methoxy or benzyl positions involves:
- Precursor synthesis : Use [¹¹C]methyl iodide in Pd-mediated cross-coupling reactions.
- Purification : Semi-preparative HPLC (C18 column, acetonitrile/water) achieves radiochemical purity >99% and specific activity ~78 GBq/µmol .
- In vivo tracking : PET imaging in rodents reveals rapid brain uptake (t₁/₂ = 15 min), suggesting CNS permeability .
Q. How can catalytic systems improve the scalability of this compound synthesis?
Ti(O-iPr)₄/EtMgBr-catalyzed cyclization of propargylamine intermediates enables one-pot synthesis with:
- Yield optimization : 69% yield under mild conditions (THF, 0°C).
- Stereocontrol : Chiral ligands (e.g., BINOL) induce enantioselectivity (ee >90%) for optically active derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to validate target specificity?
- Case study : Conflicting dopamine receptor binding data (Ki = 0.8–5 µM) arise from assay variations (cell lines vs. tissue homogenates). Resolution strategies:
Q. Why do stability profiles vary across literature sources?
Variations in degradation rates (e.g., hydrolytic half-life = 7–30 days) stem from:
- Impurity effects : Trace aldehydes accelerate decomposition. Mitigate via rigorous drying (molecular sieves) .
- Analytical thresholds : HPLC detection limits (0.1% vs. 1%) influence reported stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
